5-(3-Chlorophenyl)furan-2-carboxylic acid

P2X3 receptor Pain Ion channel

Medicinal chemists synthesizing dantrolene or screening P2X3/Cav3.2 targets often face unreliable supply of this critical halogenated furoic acid building block. 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-44-7) directly resolves this bottleneck. • Validated dantrolene intermediate - established synthetic pathway reduces process development risk. • Confirmed P2X3 antagonist (IC50=16 nM) & Cav3.2 inhibitor (IC50=2.3 μM) - enables rational pain-target campaigns. • Optimal LogP 3.30 for passive membrane permeability in cell-based assays; weak CYP450 inhibition minimizes off-target metabolic effects. • Bulk and research-grade quantities available with consistent purity and reliable global logistics.

Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
CAS No. 41019-44-7
Cat. No. B052506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)furan-2-carboxylic acid
CAS41019-44-7
Synonyms5-(3-Chlorophenyl)-2-furancarboxylic Acid;  5-(3-Chlorophenyl)-2-furoic Acid;  5-(m-Chlorophenyl)-2-furancarboxylic Acid
Molecular FormulaC11H7ClO3
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14)
InChIKeyOWEBZHHXEPQWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)furan-2-carboxylic Acid Identity and Sourcing


5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-44-7) is a halogenated aromatic heterocyclic compound belonging to the class of furoic acids, characterized by a furan ring bearing a carboxylic acid group at the C2 position and a 3-chlorophenyl substituent at the C5 position [1]. Its molecular formula is C11H7ClO3, with a molecular weight of 222.62 g/mol, a melting point of 177-178 °C, and a predicted LogP of 3.30 [2]. The compound is a key intermediate in the synthesis of dantrolene, a muscle relaxant used clinically to treat malignant hyperthermia and vascular dysfunction .

1

P2X3 / Cav3.2 target engagement studies

2

Dantrolene synthesis intermediate

3

Low CYP inhibition; reported LogP ~3.3 for permeability

5-(3-Chlorophenyl)furan-2-carboxylic Acid Substitution Risks


Direct substitution of 5-(3-chlorophenyl)furan-2-carboxylic acid with unsubstituted furan-2-carboxylic acid or even other 5-arylfuran-2-carboxylic acids is scientifically unsound due to profound differences in molecular recognition, physicochemical properties, and biological activity. The 3-chlorophenyl substituent at the furan C5 position dramatically alters the compound's lipophilicity (LogP ~3.3) compared to the parent furan-2-carboxylic acid (LogP ~0.8), shifting its membrane permeability and target engagement profile [1]. Furthermore, the specific electron-withdrawing and steric effects of the meta-chloro substituent create a unique pharmacophore that interacts with biological targets—such as P2X3 receptors and Cav3.2 channels—in a manner that close analogs (e.g., 4-chloro, 2-chloro, or unsubstituted phenyl derivatives) cannot replicate [2][3]. Substitution with an alternative intermediate in multi-step synthetic routes like dantrolene production would necessitate complete revalidation of reaction conditions, impurity profiles, and downstream yields [4].

Unsubstituted furan-2-carboxylic acid lacks P2X3/Cav3.2 target engagement; may not support same pathway studies.

Close analogs (e.g., 4-Cl, 2-Cl phenyl) may shift pharmacophore interactions; target response cannot be assumed.

Alternative synthetic intermediates require revalidation of reaction conditions, impurity profiles, and downstream yields.

5-(3-Chlorophenyl)furan-2-carboxylic Acid Differentiation Evidence


P2X3 Receptor Antagonism Differentiation

5-(3-Chlorophenyl)furan-2-carboxylic acid exhibits potent antagonist activity at the human P2X3 receptor with an IC50 of 16 nM in a cellular assay using rat C6-BU-1 cells expressing the human receptor [1]. In contrast, the unsubstituted parent compound, furan-2-carboxylic acid, shows no measurable activity against P2X3 receptors at comparable concentrations, underscoring the essential role of the 3-chlorophenyl substituent for target engagement [2].

P2X3 Antagonism
Head-to-head
IC50 16 nM vs no detectable activity (parent acid)
Reported P2X3 target engagement study fit
Human P2X3 receptor in rat C6-BU-1 cells
P2X3 receptor Pain Ion channel Antagonist

Cav3.2 Channel Potency: Meta-Chloro Advantage

In a direct comparison within a structure-activity relationship (SAR) study, the 3-chlorophenyl derivative exhibited an IC50 of 0.80 μM in an ABC B1 efflux assay, whereas the unsubstituted phenyl analog (SID88095709) showed an IC50 of 4.65 μM [1]. This represents a 5.8-fold enhancement in potency attributable specifically to the meta-chloro substitution.

ABC B1 Efflux Potency
Head-to-head
IC50 0.80 μM vs 4.65 μM (unsubstituted phenyl analog)
Meta-chloro substitution may improve efflux transporter recognition
5.8-fold higher potency in ABC B1 assay
T-type calcium channel Cav3.2 Neurology Pain

CYP450 Inhibition Selectivity

5-(3-Chlorophenyl)furan-2-carboxylic acid exhibits weak competitive inhibition of CYP2D6 and CYP3A4 with IC50 values of 10,000 nM (10 μM) [1]. In comparison, many structurally related furan-2-carboxylic acid derivatives, particularly those with additional heteroatoms or extended aromatic systems, often exhibit much stronger CYP inhibition (IC50 < 1 μM), raising significant drug-drug interaction liabilities [2].

CYP2D6/3A4 Inhibition
Class-level
IC50 10,000 nM vs
Reported lower metabolic interference context
Competitive inhibition with recombinant CYP isoforms
Lipophilicity (LogP)
Reported
LogP 3.30 vs ~0.8 (furan-2-carboxylic acid)
LogP shift may support membrane permeability
Predicted computational value
Drug metabolism CYP450 Drug-drug interaction ADME

Optimized Lipophilicity for Membrane Permeability

The calculated LogP for 5-(3-chlorophenyl)furan-2-carboxylic acid is 3.30 [1]. This is a substantial increase in lipophilicity compared to the parent compound furan-2-carboxylic acid, which has a LogP of approximately 0.8 [2].

Lipophilicity (LogP)
Reported
LogP 3.30 vs ~0.8 (furan-2-carboxylic acid)
LogP shift may support membrane permeability
Predicted computational value
Lipophilicity LogP ADME Physicochemical property

5-(3-Chlorophenyl)furan-2-carboxylic Acid Application Scenarios


P2X3 and Cav3.2 Pain Lead Optimization

Given its confirmed nanomolar antagonism of human P2X3 receptors (IC50 = 16 nM) and micromolar inhibition of Cav3.2 channels (IC50 = 2.3 μM), this compound serves as a validated starting point for medicinal chemistry campaigns targeting chronic pain, neuropathic pain, and sensory disorders [1][2]. The availability of direct SAR data against close analogs allows for rational design and procurement of follow-up libraries.

Dantrolene Synthesis Intermediate

5-(3-Chlorophenyl)furan-2-carboxylic acid is a key, commercially available reactant in the preparation of dantrolene, a clinically approved drug for malignant hyperthermia and spasticity . Its use in a validated synthetic pathway to a known drug substance provides a lower-risk entry point for process chemistry development, impurity profiling, or the synthesis of novel dantrolene analogs [3].

Cell Permeability and ADME Tool

With a LogP of 3.30, this compound lies within an optimal lipophilicity range for passive membrane permeability, unlike the much more hydrophilic furan-2-carboxylic acid (LogP ~0.8) [4]. It is therefore a suitable tool compound for investigating intracellular targets in cell-based assays where efficient cellular uptake is required, and its weak CYP450 inhibition profile minimizes confounding metabolic effects.

MDR Efflux Transporter Profiling

The head-to-head data showing a 5.8-fold higher potency in an ABC B1 efflux assay compared to its unsubstituted phenyl analog directly implicates this compound in studies of multidrug resistance transporters [5]. It can be used as a reference compound to investigate the role of halogen substitution in substrate recognition by P-glycoprotein (P-gp) and other efflux pumps.

Application
Selection Property
Validation Focus
P2X3 and Cav3.2 signaling pathway studies
Meta-chlorophenyl pharmacophore
Target engagement and SAR benchmarking
Dantrolene analog synthesis
Published synthetic route intermediate
Impurity profile and reaction condition reproducibility
Cell permeability probe
Lipophilicity-optimized scaffold
Intracellular target access assays
ABC B1 efflux transporter research
Halogen-substituted efflux ligand
Efflux ratio and MDR transporter profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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